

# Pharmaceutical Applications and Properties of Pamoate Salts

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## Compound Focus: Disodium pamoate monohydrate

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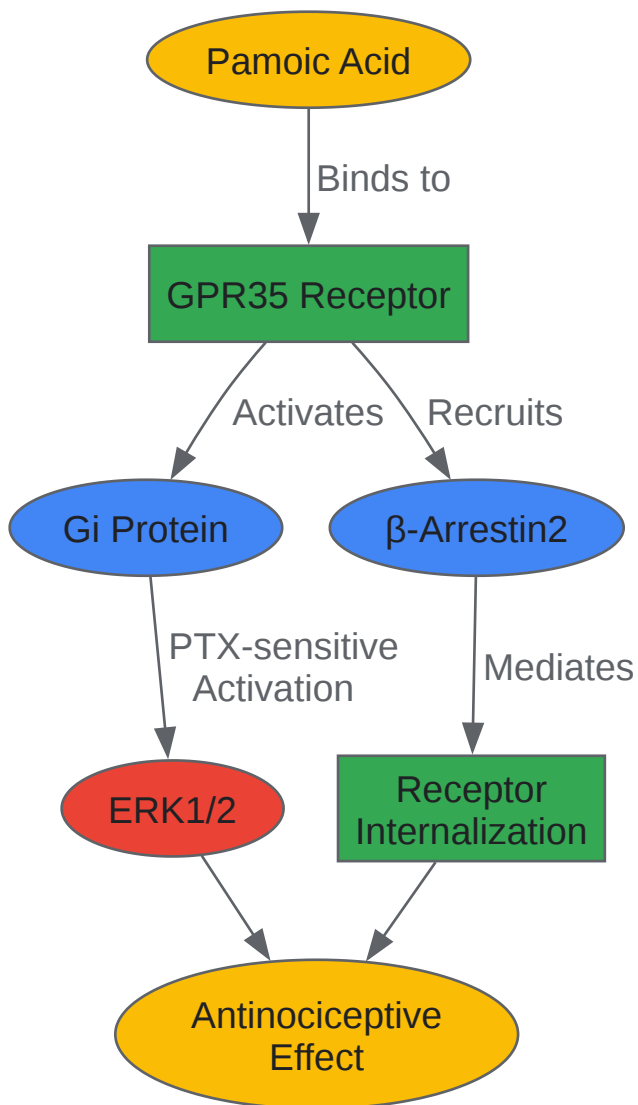
The following table summarizes the key reasons for using pamoate salts in drug formulation, supported by specific examples.

Drug Compound	Key Rationale for Pamoate Salt Formation	Experimental Evidence/Outcome
<b>Lurasidone</b> (Antipsychotic) [1]	Create a long-acting injectable (LAI) formulation by drastically reducing solubility.	Solubility decreased by <b>233-fold</b> compared to lurasidone hydrochloride; sustained release in animal studies lasted up to <b>45 days</b> [1].
<b>Pyrvinium</b> (Anthelmintic) [2]	The pamoate salt is the standard formulation for pinworm treatment (enterobiasis), though its anti-cancer effects are under investigation [2].	Repurposing research shows efficacy against myeloid leukemia cells by inducing integrated stress response and disrupting mitochondrial function [2].
<b>Hydroxyzine</b> (Antihistamine/Anxiolytic) [3]	Standard oral formulation for conditions like anxiety and pruritus.	The salt is "practically insoluble in water," and its clinical effects are noted within <b>15-30 minutes</b> after oral administration [3].

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General Use [4] [5]	A widely used <b>counterion</b> to affect the <b>dissolution rate</b> of drug compounds. The presence of multiple oxygen atoms facilitates hydrogen bonding, which can influence solubility [4].	Over 50% of FDA-approved drugs are marketed as salts. Pamoate is listed as a common anionic counterion used in formulation [5].

## Biological Activity of Pamoic Acid

Beyond its role as a formulation excipient, pamoic acid itself has been identified as a potent agonist for the **orphan G protein-coupled receptor GPR35** [4] [6]. The diagram below illustrates the signaling pathway activated by pamoic acid binding to GPR35.



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### Key Experimental Findings:

- **In vitro:** Pamoic acid potently recruits β-arrestin2 to GPR35 and activates the ERK1/2 signaling pathway [6].
- **In vivo:** Pamoic acid administration, on its own, demonstrated **antinociceptive activity** (pain relief) in a mouse model of visceral pain, an effect attributed to GPR35 activation [6].

## Key Experimental Protocols

For researchers, here are the core methodologies from the cited studies.

## 1. Synthesizing and Testing a Pamoate Salt for Long-Acting Release [1]

- **Salt Synthesis:** The poorly water-soluble **lurasidone pamoate (LP)** salt was synthesized via an ion pair-based salt formation technology.
- **Solubility Measurement:** The solubility of the new LP salt was compared to the reference lurasidone hydrochloride (LH) in a relevant medium.
- **Particle Engineering:** The LP salt was milled or processed to create suspensions with three distinct particle sizes: ~400 nm (nanocrystals), ~4  $\mu\text{m}$  (microcrystals), and ~15  $\mu\text{m}$  (microcrystals).
- **In Vitro Release:** The dissolution profiles of the different particle sizes were evaluated and compared against each other and LH suspensions.
- **In Vivo PK Study:** The pharmacokinetic profile of the selected LP suspension was assessed in an animal model after intramuscular injection to determine the duration of sustained release.

## 2. Investigating the Anti-Cancer Mechanism of Pyrvinium Pamoate [2]

- **Cell Viability Assay:** Human AML (Acute Myeloid Leukemia) cell lines were treated with a range of pyrvinium pamoate concentrations for 72 hours, and viability was measured using an MTS assay to determine the IC50 value.
- **Transcriptomic Analysis:** Cells treated with pyrvinium pamoate vs. a control (DMSO) underwent RNA sequencing. Bioinformatic analysis (e.g., GSEA) identified differentially expressed genes and impacted pathways, suggesting endoplasmic reticulum stress and metabolic reprogramming.
- **Immunoblotting:** Protein lysates from treated cells were analyzed by Western blot to validate pathway activation, such as phosphorylation of eIF2 $\alpha$  and expression of ATF4 (Integrated Stress Response markers).
- **Mitochondrial Function Assay:** A Seahorse Analyzer or similar instrument was used to measure the change in the mitochondrial oxygen consumption rate (OCR) in treated cells.
- **In Vivo Efficacy:** A xenograft mouse model (with human tumor cells) was used to test whether pyrvinium pamoate treatment could retard tumor growth.

## Key Insights for Research and Development

- **Dual Functionality:** Pamoic acid is not just an "inactive" excipient. When developing a pamoate salt, consider that the formulation choice may introduce an additional pharmacological activity via GPR35, which could be either beneficial or an off-target effect [6].
- **Particle Size is Critical:** For long-acting injectable suspensions, the particle size of the pamoate salt is a critical **Critical Process Parameter (CPP)** that directly controls the release rate and duration. Larger particles generally provide a more extended release profile [1].
- **Salt vs. Cocrystal:** The solid form of a pamoic acid-drug complex can be tuned. Research shows that by mechanochemically controlling reaction conditions, it is possible to generate either a **salt** (with

proton transfer) or a **cocrystal** (stabilized by hydrogen bonds), which can have markedly different physicochemical properties [7].

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